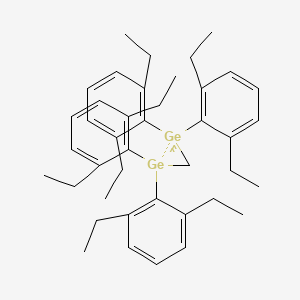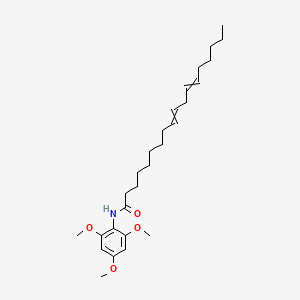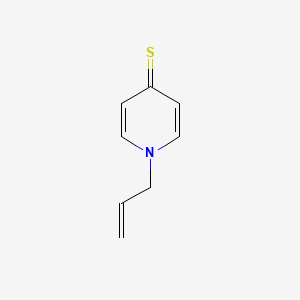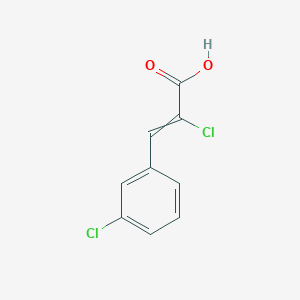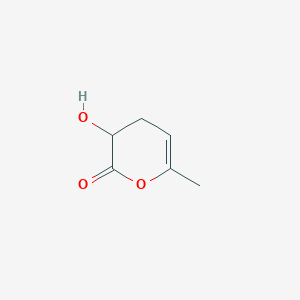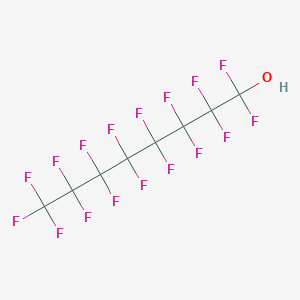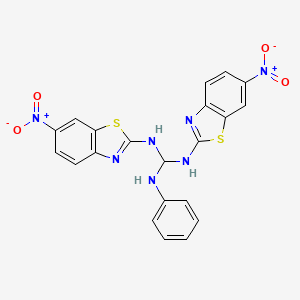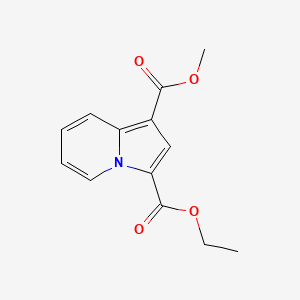
3-Ethyl 1-methyl indolizine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl 1-methyl indolizine-1,3-dicarboxylate is a heterocyclic compound belonging to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 1-methyl indolizine-1,3-dicarboxylate can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with alkyl halides under basic conditions, followed by cyclization to form the indolizine ring. Another method involves the use of transition-metal-catalyzed cycloisomerization reactions, which provide a more efficient and selective route to the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
3-Ethyl 1-methyl indolizine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the indolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
3-Ethyl 1-methyl indolizine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
作用機序
The mechanism of action of 3-Ethyl 1-methyl indolizine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
- 3-Ethyl 1,2-dimethyl indolizine-1,3-dicarboxylate
- 3-Ethyl 1,2-dimethyl 5-chloroindolizine-1,2,3-tricarboxylate
- 3-Ethyl 1,2-dimethyl 5-bromoindolizine-1,2,3-tricarboxylate
Uniqueness
3-Ethyl 1-methyl indolizine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
特性
CAS番号 |
128352-99-8 |
|---|---|
分子式 |
C13H13NO4 |
分子量 |
247.25 g/mol |
IUPAC名 |
3-O-ethyl 1-O-methyl indolizine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)11-8-9(12(15)17-2)10-6-4-5-7-14(10)11/h4-8H,3H2,1-2H3 |
InChIキー |
NZMFTZASWXTORG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
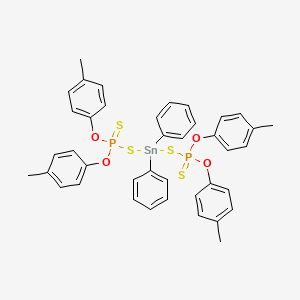
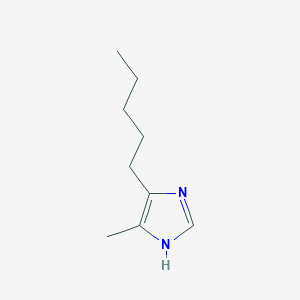
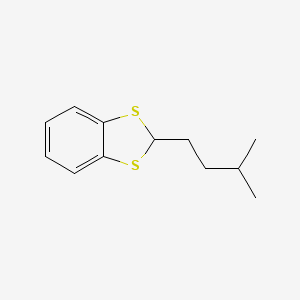
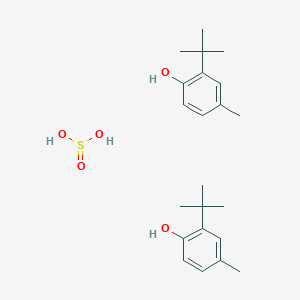
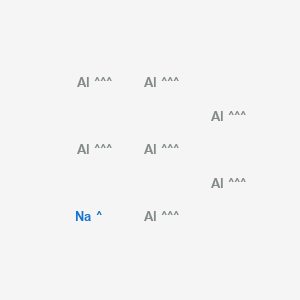
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)
